Ethyl 4-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate
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Overview
Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
Thiazoles can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of thiazoles can be influenced by substituents at different positions on the thiazole ring . For example, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
GPIIb/IIIa Integrin Antagonists
Ethyl 4-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate derivatives have been developed as potent and orally active fibrinogen receptor antagonists. These compounds, exemplified by Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, exhibit significant human platelet aggregation inhibitory activity and oral availability. Their development was based on the structure-activity relationship (SAR) study of similar compounds and focused on the derivatization of the central trisubstituted beta-amino acid unit, the basic amidinobenzoyl unit, and the esterification of the carboxyl group for prodrug composition. The molecular modeling study suggests that the trisubstituted beta-amino acid unit is crucial for maintaining the molecule in its active conformation, indicating their potential in antithrombotic treatment, especially in the acute phase (Hayashi et al., 1998).
Mycobacterium tuberculosis GyrB Inhibitors
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed, synthesized, and evaluated for their inhibitory activity against Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, demonstrating the compound's potential as a novel class of antituberculosis agents. The promising compound from this series showed significant inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with substantial antituberculosis activity and low cytotoxicity, underscoring its potential as a novel therapeutic agent against tuberculosis (Jeankumar et al., 2013).
Antibacterial and Antifungal Agents
Compounds derived from this compound have been explored for their potential antibacterial and antifungal activities. For instance, ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine and further modified to produce compounds with good antibacterial and antifungal activities. These studies emphasize the compound's role in the development of new antibacterial and antifungal agents, highlighting its significance in addressing the growing concern of antimicrobial resistance (Shafi et al., 2021).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, such as this compound, exhibit a wide range of biological activities . They have been found to interact with various targets, leading to diverse outcomes such as antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant effects .
Mode of Action
For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological effects, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant activities .
Action Environment
It is known that the physico-chemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental conditions .
Future Directions
Properties
IUPAC Name |
ethyl 4-[[2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-5-27-20(26)24-10-8-15(9-11-24)21-16(25)12-23(4)19-22-17-13(2)6-7-14(3)18(17)28-19/h6-7,15H,5,8-12H2,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOZJXZWIFHTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN(C)C2=NC3=C(C=CC(=C3S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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